molecular formula C21H23Cl2NO B2464764 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 338392-53-3

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime

Cat. No. B2464764
CAS RN: 338392-53-3
M. Wt: 376.32
InChI Key: AWHIOBRWISNHCM-ZVHZXABRSA-N
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Description

The compound “1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime” is a synthetic compound . It is also known by the synonym "(E)-(2,6-dichlorophenyl)methoxyphenyl]cyclopropyl}ethylidene)amine" .

Scientific Research Applications

  • Crystal Structure Analysis : Compounds similar to 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime have been synthesized and analyzed for their crystal structures. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime was studied, revealing details about its molecular conformation and interactions within the crystal (Zheng, Cui, & Rao, 2014). Such studies are crucial for understanding the physical and chemical properties of these compounds.

  • Heterocyclic Synthesis : Research has shown that oxime compounds, closely related to the one , can be used in the synthesis of various heterocyclic systems. For instance, benzoin-α-oxime was utilized to produce a range of dioxazines and dioxazepines, highlighting the potential of oximes in synthetic organic chemistry (Singh & Singh, 2004).

  • Molecular Docking and Computational Studies : Some oxime derivatives have been synthesized and evaluated for their antibacterial properties, using molecular docking and computational studies to explore their interaction mechanisms with enzymes and other biological targets. For example, a study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives demonstrated this approach (Chaudhary, Shukla, & Kant, 2021).

  • Anticonvulsant and Antimicrobial Activities : Derivatives of ethanone oximes have been explored for their potential anticonvulsant and antimicrobial activities. For example, the study of oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone revealed significant biological activities (Karakurt et al., 2001).

  • Cancer Research : In the field of cancer research, oxime ethers with different moieties have been studied for their cytotoxicity against cancer cell lines. This includes research on compounds like 1-(benzofuran-2-yl)ethan-1-one oxime, indicating the potential of oxime derivatives in chemotherapy (Kosmalski et al., 2022).

properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO/c1-13(2)15-7-9-16(10-8-15)18-11-17(18)14(3)24-25-12-19-20(22)5-4-6-21(19)23/h4-10,13,17-18H,11-12H2,1-3H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHIOBRWISNHCM-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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